Oxane-2,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxane-2,4,5-triol can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel. This reaction typically occurs under mild conditions, with the hydrogenation process converting the double bonds in 3,4-dihydropyran to single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrogenation reactors. The process begins with the preparation of 3,4-dihydropyran, which is then subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxane-2,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups on the compound, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups.
Major Products Formed
The major products formed from these reactions include oxane-2,4,5-trione (oxidation product), regenerated this compound (reduction product), and various esters or ethers (substitution products) .
Scientific Research Applications
Oxane-2,4,5-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxane-2,4,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, this compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound of Oxane-2,4,5-triol, consisting of a six-membered ring with one oxygen atom.
Oxane-2,4,5-trione: An oxidation product of this compound, containing three carbonyl groups.
Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups, which confer specific chemical reactivity and biological activity. This distinguishes it from other tetrahydropyran derivatives and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
oxane-2,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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